molecular formula C25H33N3O7 B12616502 ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate

ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate

Cat. No.: B12616502
M. Wt: 487.5 g/mol
InChI Key: NFZRZALQFROPHT-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of a chromene and piperidine ring system, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a condensation reaction between a chromene derivative and a piperidine derivative. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate can be compared with other spirocyclic compounds such as:

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Similar spirocyclic structure but lacks the acetyl and ethyl ester groups.

    2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide: Shares the spirocyclic core but has different substituents.

The uniqueness of ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H33N3O7

Molecular Weight

487.5 g/mol

IUPAC Name

ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C25H33N3O7/c1-3-33-24(32)28-10-6-18(7-11-28)26-23(31)16-34-19-4-5-20-21(30)15-25(35-22(20)14-19)8-12-27(13-9-25)17(2)29/h4-5,14,18H,3,6-13,15-16H2,1-2H3,(H,26,31)

InChI Key

NFZRZALQFROPHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C

Origin of Product

United States

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